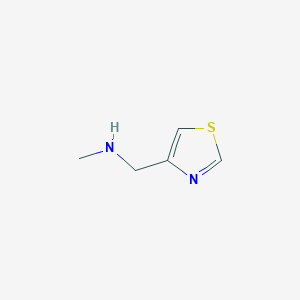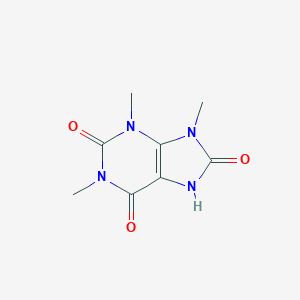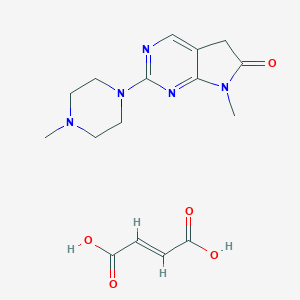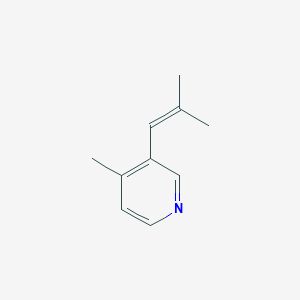
N-Methyl-1-(thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-1-(thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H8N2S . It is also known by other names such as “METHYL-THIAZOL-4-YLMETHYL-AMINE” and "methyl (1,3-thiazol-4-ylmethyl)amine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of certain compounds with appropriate alkyl halide using n-BuLi as the base has been shown to afford the corresponding 5-alkylated compounds in excellent yields .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(thiazol-4-yl)methanamine” consists of a thiazole ring attached to a methylamine group . The InChI representation of the molecule isInChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 . The canonical SMILES representation is CNCC1=CSC=N1 . Physical And Chemical Properties Analysis
“N-Methyl-1-(thiazol-4-yl)methanamine” has a molecular weight of 128.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 128.04081944 g/mol . The topological polar surface area is 53.2 Ų . The heavy atom count is 8 .Applications De Recherche Scientifique
Pharmaceutical Applications
Thiazole derivatives, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit diverse biological activities . They have been used in the development of various drugs, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antioxidant Applications
Thiazole compounds have been found to act as antioxidants . This makes them useful in the development of drugs and supplements designed to combat oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial Applications
Thiazole compounds, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Applications
Thiazole compounds have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Applications
Thiazole compounds have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Neuroprotective Applications
Thiazole compounds have been found to exhibit neuroprotective activity . This makes them potential candidates for the development of new neuroprotective drugs .
Antitumor and Cytotoxic Applications
Thiazole compounds have been found to exhibit antitumor and cytotoxic activity . This makes them potential candidates for the development of new antitumor and cytotoxic drugs .
Mécanisme D'action
Target of Action
N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between N-Methyl-1-(thiazol-4-yl)methanamine and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by N-Methyl-1-(thiazol-4-yl)methanamine and their downstream effects require further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that N-Methyl-1-(thiazol-4-yl)methanamine may have multiple effects at the molecular and cellular levels
Propriétés
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUGQZIAOAZYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625701 |
Source


|
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(thiazol-4-yl)methanamine | |
CAS RN |
120739-94-8 |
Source


|
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)

